4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is a synthetic compound derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects. This compound serves as a substrate for various enzymes, particularly chitinases and lysozymes, which are involved in the hydrolysis of glycosidic bonds. It is characterized by its chromogenic properties, producing a measurable color change upon enzymatic action, making it useful in biochemical assays.
The compound can be synthesized in laboratories and is available from chemical suppliers such as Sigma-Aldrich and Chem-Impex. It is typically produced for research purposes, particularly in studies involving enzymatic activity related to chitin degradation.
4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is classified as a glycoside and a chromogenic substrate. Its molecular formula is , with a molecular weight of approximately 748.68 g/mol. The compound falls under the category of carbohydrate derivatives.
The synthesis of 4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose typically involves the acetylation of chitotriose followed by the introduction of a nitrophenyl group. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reactions.
The molecular structure of 4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose features a β-D-chitotriose backbone with three acetyl groups attached to the nitrogen atoms and a para-nitrophenyl group attached to one of the hydroxyl groups.
4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose undergoes hydrolysis when acted upon by chitinases or lysozymes. The reaction can be summarized as follows:
The enzymatic reaction results in the release of p-nitrophenol, which can be quantified spectrophotometrically at 405 nm, providing a measure of enzyme activity.
The mechanism involves the binding of the enzyme to the substrate, leading to the cleavage of glycosidic bonds within the chitotriose structure. This process typically follows an ordered mechanism where water molecules participate in hydrolysis after substrate binding.
The release of p-nitrophenol serves as an indicator of enzymatic activity, allowing for kinetic studies and assessments of enzyme efficiency.
The compound exhibits chromogenic properties due to the nitrophenyl group, which undergoes reduction upon hydrolysis, facilitating colorimetric assays.
4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is primarily utilized in scientific research as a substrate for:
4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose (PNP-triNAG) serves as a critical synthetic substrate for investigating the hydrolytic mechanisms of chitinolytic enzymes. This compound features a β-configured chitotrioside core—three N-acetylglucosamine (GlcNAc) units—linked to a chromogenic 4-nitrophenyl group. Its design exploits the enzymatic cleavage specificity of glycoside hydrolases (GHs), particularly family GH18 chitinases and certain lysozymes, which hydrolyze β-1,4-glycosidic bonds between GlcNAc residues. Upon enzymatic action, the terminal p-nitrophenol moiety is released, enabling real-time kinetic monitoring.
PNP-triNAG enables precise quantification of chitinase kinetics through spectrophotometric detection of p-nitrophenol liberation (λmax = 405 nm). This chromogenic assay operates under Michaelis-Menten kinetics, where initial reaction velocities correlate with enzyme concentration and substrate affinity. Research demonstrates a hydrolysis rate of 0.18 μmol/min/μg for recombinant chitinase CvChi45 using PNP-triNAG, highlighting its sensitivity for endochitinase profiling [1] [4]. The water-soluble derivative (solubilized in DMSO at 10 mg/mL) facilitates homogeneous reaction conditions, minimizing turbidity-related artifacts common with natural chitin polymers [1] [5].
Substrate specificity is governed by enzyme subsite geometry. PNP-triNAG optimally occupies the -3 to +1 subsites of endochitinases (e.g., those from Dioscorea opposita yam), where the triacetylchitotriose backbone aligns with catalytic residues. In contrast, lysozymes exhibit preferential cleavage of longer oligomers (e.g., penta-N-acetylchitopentaoside), as their extended active sites require additional GlcNAc units for efficient catalysis. The Kₘ value of PNP-triNAG for endochitinases (~50 μM) reflects moderate affinity—significantly higher than diacetylchitobioside substrates (exochitinase Kₘ > 100 μM) but lower than pentameric analogs for lysozyme (25-fold lower Vₘₐₓ compared to PNP-(GlcNAc)₅) [2] [9]. Acetylation of amino groups further enhances stability against non-specific amidases, ensuring assay specificity [4].
Table 1: Comparison of Chromogenic Substrates for Chitinolytic Enzymes
Substrate | Chain Length | Primary Enzymatic Target | Key Application |
---|---|---|---|
PNP-N,N'-diacetyl-β-D-chitobioside | Dimer (GlcNAc)₂ | Exochitinases (chitobiosidases) | Exochitinase activity profiling (e.g., ChiEn3) [2] [6] |
PNP-N,N',N''-triacetyl-β-D-chitotriose | Trimer (GlcNAc)₃ | Endochitinases, some lysozymes | Endochitinase kinetics (e.g., CvChi45, yam chitinase) [1] [4] |
PNP-penta-N-acetyl-β-chitopentaoside | Pentamer (GlcNAc)₅ | Lysozyme | High-sensitivity lysozyme assays (350× faster hydrolysis vs. trimer) [9] |
Chitinase functionality is classified by cleavage position: endochitinases (random internal scission) and exochitinases (processive terminal unit release). PNP-triNAG serves as a diagnostic tool for differentiating these modes:
This substrate dichotomy enables unambiguous enzyme classification. For instance, lysozyme exhibits dual activity on PNP-triNAG—though with low efficiency—releasing PNP-GlcNAc due to its transglycosylation capability [9].
Table 2: Kinetic Parameters of PNP-triNAG Hydrolysis by Representative Enzymes
Enzyme Source | Enzyme Class | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Optimal pH |
---|---|---|---|---|
Dioscorea opposita (yam) | Endochitinase | 48 ± 5 | 1.2 ± 0.1 | 5.5 |
Recombinant CvChi45 | Endochitinase | 52 ± 3 | 0.18 ± 0.02 | 6.0 |
Hen Egg White Lysozyme | Lysozyme | >500 | 0.05 ± 0.01* | 7.0 |
Note: Vₘₐₓ increases 25-fold with PNP-(GlcNAc)₅ substrate [1] [9].
Processivity—the sequential cleavage of glycosidic bonds without substrate dissociation—is modulated by substrate chain length. PNP-triNAG acts as a molecular scaffold to study this phenomenon:
Longer oligosaccharides (e.g., pentamers) enhance processivity by extending subsite occupancy (-3 to +2), explaining the negligible processivity observed with PNP-triNAG in exo-acting enzymes [9].
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